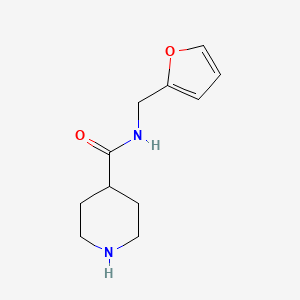

N-(2-furylmethyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-furylmethyl)piperidine-4-carboxamide” is a chemical compound with the CAS Number: 429633-39-6 . It has a molecular weight of 208.26 and its linear formula is C11 H16 N2 O2 .

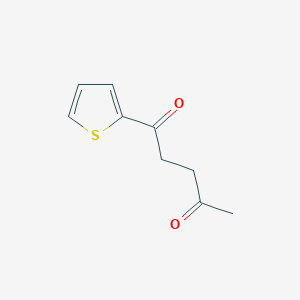

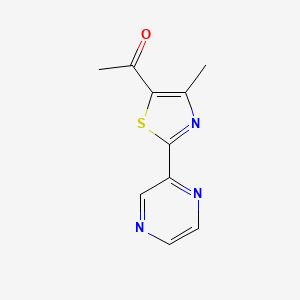

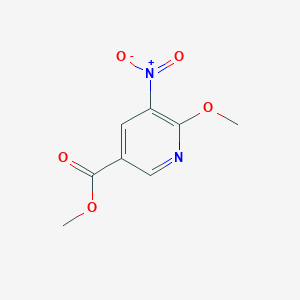

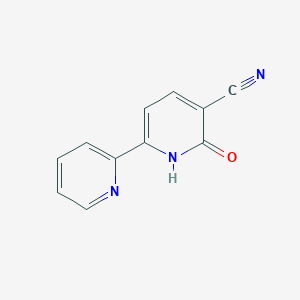

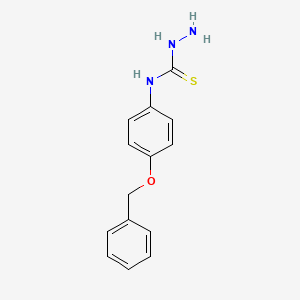

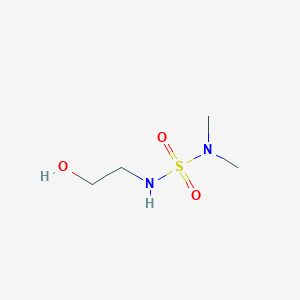

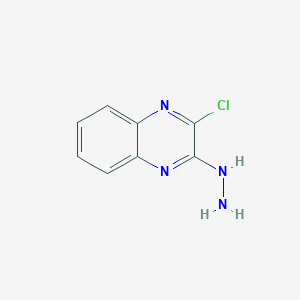

Molecular Structure Analysis

The InChI code for “N-(2-furylmethyl)piperidine-4-carboxamide” is 1S/C11H16N2O2/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14) .Physical And Chemical Properties Analysis

“N-(2-furylmethyl)piperidine-4-carboxamide” is a solid at room temperature .Aplicaciones Científicas De Investigación

Pharmacological Property Modulation

- Partially fluorinated N-alkyl-substituted piperidine-2-carboxamides, closely related to N-(2-furylmethyl)piperidine-4-carboxamide, have been studied for their effects on pharmacologically relevant properties. Selective fluorination alters basicity, lipophilicity, aqueous solubility, and oxidative degradation rates, impacting the pharmacological profile of local anesthetics like ropivacaine and levobupivacaine (Vorberg et al., 2016).

HIV-1 Treatment

- Piperidine-4-yl-aminopyrimidine derivatives, which include structures similar to N-(2-furylmethyl)piperidine-4-carboxamide, have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. These compounds are particularly effective against various NNRTI-resistant mutant viruses (Tang et al., 2010).

Anti-Angiogenic and DNA Cleavage Activities

- Novel derivatives of N-(2-furylmethyl)piperidine-4-carboxamide have demonstrated significant anti-angiogenic and DNA cleavage activities. These properties indicate potential as anticancer agents, especially due to their ability to inhibit blood vessel formation and interact with DNA (Kambappa et al., 2017).

Antibacterial Activity

- Certain derivatives of N-(2-furylmethyl)piperidine-4-carboxamide show antibacterial effects against both Gram-negative and Gram-positive bacteria. These compounds have been synthesized using environmentally friendly approaches and demonstrate potential for treating bacterial infections (Pouramiri et al., 2017).

Tubulin Inhibition and Antiproliferative Properties

- A new chemical class including 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, related to N-(2-furylmethyl)piperidine-4-carboxamide, has been identified. These compounds act as tubulin inhibitors, demonstrating antiproliferative properties that are significant for cancer treatment (Krasavin et al., 2014).

Cannabinoid Receptor Antagonism

- Compounds structurally similar to N-(2-furylmethyl)piperidine-4-carboxamide have been studied as antagonists for the cannabinoid receptor. These studies aid in understanding the receptor's binding sites and the development of pharmacological probes for potential therapeutic applications (Lan et al., 1999).

Safety And Hazards

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c14-11(9-3-5-12-6-4-9)13-8-10-2-1-7-15-10/h1-2,7,9,12H,3-6,8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVGZBTVTLJLAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395414 |

Source

|

| Record name | N-(2-furylmethyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-furylmethyl)piperidine-4-carboxamide | |

CAS RN |

429633-39-6 |

Source

|

| Record name | N-(2-furylmethyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one](/img/structure/B1333899.png)

![1-[1-(2-Fluorophenyl)ethyl]piperazine](/img/structure/B1333907.png)

![2-[4-(3,4-dichlorophenyl)phenyl]acetic Acid](/img/structure/B1333908.png)

![5-Pentafluoroethyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1333910.png)